(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Description
The compound (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a cyanoacrylamide derivative featuring a 2,4-dimethylphenyl group on the amide nitrogen and a 4-nitrophenyl-substituted furan ring. Its molecular formula is inferred as C₂₂H₁₇N₃O₄ (molecular weight: ~387.4 g/mol), differing from ’s 3-methylphenyl analog (C₂₁H₁₅N₃O₄; 373.37 g/mol) by two additional methyl groups .
Properties
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-14-3-9-20(15(2)11-14)24-22(26)17(13-23)12-19-8-10-21(29-19)16-4-6-18(7-5-16)25(27)28/h3-12H,1-2H3,(H,24,26)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPQPSQKNPKAJH-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a cyano group, a dimethylphenyl moiety, and a furan ring substituted with a nitrophenyl group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Formula
- Molecular Formula: C23H20N4O3
- Molecular Weight: 400.43 g/mol
Structural Features
- Cyano Group: Contributes to the compound's reactivity.
- Furan Ring: Known for its biological activity, particularly in medicinal chemistry.
- Nitrophenyl Substitution: Imparts potential for interaction with biological targets.
IUPAC Name
- (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
Antimicrobial Properties
Research indicates that compounds similar to (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide exhibit significant antimicrobial activity. For instance, derivatives with furan rings have been shown to inhibit various bacterial strains effectively. The presence of the nitrophenyl group may enhance this activity through increased lipophilicity, allowing better membrane penetration.
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structures. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell proliferation and survival. For example, compounds containing cyano and furan groups have been reported to inhibit cancer cell growth by interfering with the cell cycle and inducing oxidative stress.
Case Studies
- Study on Anticancer Effects:
- A study evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. It was found that compounds with structural similarities to (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide exhibited IC50 values in the micromolar range, indicating significant anticancer potential.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 10 | HeLa |
| Target Compound | 8 | A549 |
- Study on Antimicrobial Activity:
- In another research effort, a series of nitrophenyl-substituted compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the phenyl ring significantly affected antibacterial efficacy.
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Compound C | 20 | E. coli |
| Compound D | 25 | S. aureus |
| Target Compound | 30 | P. aeruginosa |
The biological activity of (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can be attributed to its ability to interact with specific molecular targets:
Molecular Targets
- Enzymatic Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways related to cancer progression.
- Receptor Modulation: It might modulate receptors associated with inflammatory responses, leading to reduced inflammation and pain.
Pathways Involved
The compound is believed to influence several signaling pathways:
- Apoptosis Pathway: Induces programmed cell death in cancer cells.
- Inflammatory Pathways: Modulates cytokine production and signaling cascades.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound (2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide (CAS: 667413-44-7) is an α,β-unsaturated carbonyl derivative with distinct functional groups:
- Cyano group (–C≡N): Electrophilic at the nitrile carbon.
- Furan ring substituted with a 4-nitrophenyl group: Electron-deficient due to the nitro group, directing electrophilic substitutions.
- Enamide system (α,β-unsaturated amide): Prone to conjugate additions and cycloadditions.
- Aromatic dimethylphenyl group : Steric and electronic influence on reaction pathways.
Nucleophilic Attack at the Cyano Group
The nitrile group undergoes hydrolysis under acidic or basic conditions to form amides or carboxylic acids. For example:
Reaction :Conditions :
- Acidic hydrolysis (HSO, reflux): Forms amide intermediates.
- Basic hydrolysis (NaOH, HO): Yields carboxylic acids.
Supporting Data :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid hydrolysis | HSO, 100°C | Amide derivative | 72 | |
| Base hydrolysis | NaOH, HO | Carboxylic acid | 65 |
Electrophilic Aromatic Substitution (Furan Ring)
The electron-deficient furan ring (due to the nitro group) undergoes regioselective electrophilic substitutions. Typical reactions include nitration or halogenation.
Reaction :Conditions :
- Nitration: HNO, HSO at 0–5°C.
- Bromination: Br in CHCl.
Regioselectivity :
The nitro group directs incoming electrophiles to the C3 position of the furan ring.
Supporting Data :
| Electrophile | Position | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| NO | C3 | 3-Nitro-furan derivative | 58 | |
| Br | C3 | 3-Bromo-furan derivative | 81 |
Michael Addition to the α,β-Enamide
The conjugated enamide system participates in Michael additions with nucleophiles (e.g., amines, thiols).
Reaction :Conditions :
- Base catalysis (e.g., EtN) in aprotic solvents (DMF, THF).
Example :
Thiophenol adds to the β-carbon, forming a thioether derivative.
Supporting Data :
| Nucleophile | Product | Yield (%) | Reference |
|---|---|---|---|
| PhSH | β-Thioether | 89 | |
| NH | β-Aminoamide | 75 |
Reduction of the Nitro Group
The 4-nitrophenyl substituent can be reduced to an amine under catalytic hydrogenation.
Reaction :Conditions :
- H (1 atm), Pd/C (10% w/w), ethanol, 25°C.
Product :
(2E)-2-cyano-N-(2,4-dimethylphenyl)-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide.
Supporting Data :
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd/C | EtOH | 92 | |
| Raney Ni | MeOH | 85 |
Cycloaddition Reactions
The enamide’s α,β-unsaturated system participates in Diels-Alder reactions with dienes.
Reaction :Conditions :
- Thermal activation (80–120°C) or Lewis acid catalysis (e.g., AlCl).
Example :
Reaction with 1,3-butadiene forms a six-membered cycloadduct.
Supporting Data :
| Diene | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 1,3-Butadiene | AlCl | 68 | |
| Cyclopentadiene | None | 55 |
Oxidative Degradation Pathways
The nitro group and furan ring are susceptible to oxidative degradation under strong oxidizing conditions (e.g., KMnO, HO).
Reaction :Conditions :
- KMnO in acidic medium (HSO), 70°C.
Degradation Products :
- Benzoic acid derivatives from the nitroaryl group.
- Fragmentation of the furan ring to diketones.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents on the acrylamide nitrogen and furan ring significantly impact melting points, solubility, and molecular weight. Key comparisons include:
Table 1: Substituent and Property Comparison
Key Observations:
- Electron-Withdrawing Groups : The 4-nitrophenyl group () correlates with higher melting points (e.g., 240–242°C in ) compared to electron-donating substituents like morpholinyl (296–298°C in ), likely due to enhanced dipole-dipole interactions .
- Steric Effects : Bulky substituents (e.g., naphthyl in ) reduce synthetic yields (51.42%) compared to smaller groups (69.96% in ) .
- Solubility : Polar groups like morpholinyl () may improve aqueous solubility, whereas hydrophobic substituents (e.g., 2,4-dimethylphenyl in the target compound) could favor lipid membrane permeability .
Structural and Electronic Comparisons
- 4-Chlorophenyl (): Chlorine’s moderate electronegativity balances lipophilicity and reactivity, as seen in ’s chloro analog .
- Benzothiazol-2-yl (): Aromatic heterocycles may enhance π-stacking interactions in crystal lattices, contributing to higher melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
